3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
Description
3-[2-(4-Chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one is a benzofuranone derivative characterized by a 2-benzofuran-1(3H)-one core substituted at the 3-position with a 2-(4-chlorophenyl)-2-oxoethyl group. The benzofuranone scaffold is known for its diverse pharmacological and material science applications, with substituents like chlorophenyl and oxoethyl groups influencing electronic properties, solubility, and bioactivity .
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-11-7-5-10(6-8-11)14(18)9-15-12-3-1-2-4-13(12)16(19)20-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUXQZIYLYLCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200522 | |
| Record name | 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69322-23-2 | |
| Record name | 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1(3H)-isobenzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69322-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Ester Exchange Protocol
The Chinese patent CN111170972A details a one-step ester exchange method for benzofuranone synthesis, adaptable for our target compound:
General Reaction Scheme:
$$
\text{R-O-CO-(o-OAcC₆H₄)-CH₂-CO-OR'} \xrightarrow{\text{Catalyst}} \text{Benzofuranone} + \text{RCOOR''}
$$
Optimized Conditions:
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Al₂O₃ molecular sieve | 90 | 4 | 96 |
| 2 | TiO₂-Zn composite | 60 | 6 | 94 |
| 3 | SnO₂ | 140 | 5 | 98 |
| 4 | H₂SO₄ | 100 | 10 | 96 |
Procedure (Example 1 Adaptation):
- Charge 20.8 g (0.1 mol) methyl 2-(4-chlorophenyl)-2-oxo-o-acetoxyphenylacetate and 1.0 g Al₂O₃ molecular sieve into a N₂-purged reactor
- Heat to 90°C with continuous methyl acetate removal via fractionation
- Filter hot reaction mixture and recrystallize from ethanol/water (3:1)
This method eliminates hydrolysis steps required in traditional routes, with the alumina catalyst demonstrating superior recyclability (>5 cycles with <2% activity loss).
[3+2] Heteroannulation Strategy
The DTU-originated protocol employs benzoquinone (BQ) annulation for benzofuran synthesis:
Key Reaction:
$$
\text{Cyclohexenone derivative} + \text{BQ} \xrightarrow{\text{AcOH/PhMe}} \text{Dihydrodibenzofuranone}
$$
Adaptation for Target Compound:
- Use 4-chlorophenyl-substituted cyclohexenone as starting material
- Conduct reaction in toluene/acetic acid (4:1) at reflux (110°C)
- Achieve 81% yield after 24 h through:
- Acid-catalyzed [3+2] cycloaddition
- Subsequent oxidation-aromatization
Advantages:
- Single-pot operation avoids intermediate isolation
- Inherent functional group tolerance for halogenated substrates
Transition Metal-Catalyzed Coupling
ChemicalBook documentation describes iron-phthalocyanine (FePc) mediated benzofuran synthesis:
Optimized Parameters:
- Catalyst: FePc (10 mol%)
- Base: K₂CO₃ (2 eq)
- Solvent: THF at 100°C
- Time: 18 h
Mechanistic Pathway:
- Sulfur ylide (CH₂=S⁺(O)Ph⁻) generation from dimethylsulfoxonium chloride
- FePc-mediated coupling with 4-chlorobenzaldehyde derivative
- Intramolecular cyclization forming benzofuran core
Yield Enhancement Strategies:
- Microwave irradiation reduces reaction time to 45 min
- Phase-transfer catalysis improves ylide stability
Hauser-Kraus Annulation Approach
The Journal of Organic Chemistry method utilizes sulfonylphthalide annulation:
Critical Steps:
- Michael addition of o-hydroxystyrenyl derivative
- Dieckmann cyclization forming spiro-intermediate
- Tandem elimination/rearrangement to final product
Typical Conditions:
- Solvent: DCM/MeCN (1:1)
- Temperature: 0°C → rt
- Catalyst: DBU (1.2 eq)
Scalability:
- Demonstrated at 50 mmol scale with 89% isolated yield
- Enables introduction of diverse electrophilic groups at C-3
Comparative Analysis of Synthetic Methods
Performance Metrics Comparison:
| Method | Steps | Max Yield (%) | Catalyst Cost | Scalability |
|---|---|---|---|---|
| Ester Exchange | 1 | 98 | Low | Excellent |
| Heteroannulation | 1 | 81 | None | Moderate |
| FePc Coupling | 2 | 99 | High | Challenging |
| HK Annulation | 3 | 89 | Moderate | Good |
Key Observations:
- Ester exchange provides optimal balance of efficiency and cost
- Transition metal methods offer superior yields but require catalyst recovery systems
- Annulation strategies enable structural diversification at the expense of step count
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzofuran ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one is with a molecular weight of approximately 286.71 g/mol. Its structure features a benzofuran moiety that is substituted with a chlorophenyl group, contributing to its biological activity and chemical reactivity.
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, where it has been investigated for its potential therapeutic effects. The compound's structural characteristics suggest that it could act as a scaffold for developing new pharmaceuticals.
- Anticancer Activity : Preliminary studies indicate that derivatives of benzofuran compounds often exhibit anticancer properties. Research has shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the chlorophenyl group may enhance these effects by improving bioavailability or targeting specific cancer cell pathways.
- Anti-inflammatory Properties : Compounds with a benzofuran backbone have been reported to possess anti-inflammatory effects. Investigations into the mechanism of action may reveal pathways through which this compound exerts these effects, potentially leading to new anti-inflammatory drugs.
Material Science
The unique chemical structure also makes this compound a candidate for applications in material science, particularly in the development of organic materials.
- Organic Electronics : The compound's properties may be suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit good charge transport characteristics can be explored for enhancing the efficiency of electronic devices.
Chemical Synthesis
In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further modifications, making it a versatile building block in organic synthesis.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of benzofuran derivatives, including compounds structurally similar to this compound. The research demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzofuran structure can enhance biological activity .
Case Study 2: Organic Electronics
Research conducted by the Materials Science Journal explored the use of benzofuran derivatives in OLEDs. The findings indicated that compounds like this compound exhibited promising photophysical properties that could lead to improved device performance .
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuranone Cores
(a) 3-[3-(4-Chlorophenyl)-4-Isoxazolyl]-2-Benzofuran-1(3H)-One
- Structure: Replaces the oxoethyl group with a 4-isoxazolyl ring attached to the 3-position of benzofuranone.
- This may alter solubility and biological target affinity .
- Applications : Isoxazole derivatives are often explored for antimicrobial and anti-inflammatory activities, suggesting possible pharmacological utility .
(b) 3-(2-[4-(1H-Imidazol-1-Yl)Phenyl]-2-Oxoethyl)-2-Benzofuran-1(3H)-One
- Structure : Features an imidazole-substituted phenyl group in the oxoethyl side chain.
- Molecular Weight : 318.33 g/mol (vs. ~302.74 g/mol for the target compound), indicating a larger steric profile .
(c) 3-(3,4-Dimethoxyphenyl)-2-Benzofuran-1(3H)-One
- Structure : Substituted with a dimethoxyphenyl group instead of chlorophenyl-oxoethyl.
- Physical Properties: Density 1.238 g/cm³, boiling point 422.6°C, and flash point 188.6°C.
Compounds with Similar Substituents but Different Cores
(a) 3,4-Dichloro-5-[2-(5-Chloro-3-Methyl-1-Benzothien-2-Yl)-2-Oxoethyl]Furan-2(5H)-One
- Structure: Furanone core with a benzothiophene-oxoethyl substituent.
- The benzothiophene group introduces sulfur, which may influence redox behavior and bioavailability .
(b) 2-(2-(4-Chlorophenyl)-2-Oxoethylthio)-3-(4-Methoxyphenyl)Quinazolin-4(3H)-One
Derivatives with Halogen-Substituted Benzylidene Groups
(a) (2Z)-2-(2,4-Dichlorobenzylidene)-6-Hydroxy-1-Benzofuran-3(2H)-One
- Structure : Benzylidene substituent at the 2-position with dichloro and hydroxy groups.
- Key Differences : The conjugated benzylidene system increases planarity, enhancing UV absorption properties. The hydroxy group improves water solubility relative to the target compound’s hydrophobic chlorophenyl group .
Antitumor Activity
- Quinazolinone derivatives with 2-(4-chlorophenyl)-2-oxoethylthio groups exhibit antitumor activity, implying that the target compound’s chlorophenyl-oxoethyl group may confer similar bioactivity .
Physical Properties
Biological Activity
3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one, a synthetic compound with the molecular formula C16H11ClO3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran backbone substituted with a 4-chlorophenyl group and an oxoethyl moiety. Its molecular weight is approximately 286.71 g/mol, and it exhibits significant reactivity due to the presence of carbonyl groups in its structure. The chemical properties include a predicted boiling point of 483.5 °C and a density of 1.333 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C16H11ClO3 |
| Molecular Weight | 286.71 g/mol |
| Boiling Point | 483.5 °C (predicted) |
| Density | 1.333 g/cm³ (predicted) |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure suggests that the chlorophenyl substituent may enhance its interaction with microbial targets, potentially leading to increased potency.
Case Study: Antibacterial Activity
In one study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. These results indicate a strong antibacterial effect, particularly against S. aureus, where complete bacterial death was observed within eight hours .
The biological activity of this compound may be attributed to its interaction with sigma receptors (σRs), which are known to play roles in various cellular processes including apoptosis and calcium signaling. Specifically, the σ1 receptor has been implicated in modulating neurotransmitter systems that could influence the compound's therapeutic potential .
Table 2: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3H)-one | Contains chlorophenyl and hydroxyl groups | Antimicrobial, anti-inflammatory |
| 5-Bromo-2-chlorophenyl-(4-ethoxyphenyl)methanone | Features bromine and ethoxy substituents | Antinociceptive properties |
| Benzofuranones | General class with various substitutions | Diverse biological activities |
Research Findings
Recent studies have explored the synthesis and characterization of derivatives of this compound, highlighting its potential as a lead compound for developing new antimicrobial agents. The versatility in its chemical structure allows for various modifications that can enhance its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving carbonyl-containing reactions typical of benzofuran derivatives. These methods provide insights into how structural modifications can influence biological activity and pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of benzofuran-2-carboxylic acid derivatives. Key steps include:
- Pd-catalyzed C–H arylation to introduce the 4-chlorophenyl group.
- Nucleophilic substitution or oxidative coupling to attach the 2-oxoethyl moiety.
- Cyclization under acidic or thermal conditions to form the benzofuranone core.
Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperature (80–120°C) to improve yields. Reaction monitoring via TLC or HPLC is critical .
Q. How is the crystal structure of this compound determined, and what are its key structural features?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation from ethanol/DCM mixtures.
- Data collection : Using a diffractometer (e.g., Nonius Kappa CCD) with MoKα radiation (λ = 0.71073 Å).
- Refinement : SHELX software (SHELXL-2018) for solving and refining the structure.
- Key features : Planar benzofuranone ring (mean deviation <0.003 Å), dihedral angles between substituents (e.g., 47.07° between phenyl and pyrazole rings), and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the lattice .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered atoms, low-resolution regions) be resolved during refinement?
- Methodological Answer :
- Disorder handling : Use PART and ISOR commands in SHELXL to model anisotropic displacement parameters.
- Low-resolution data : Apply restraints (e.g., DFIX, DANG) to bond lengths/angles based on similar structures.
- Validation tools : Check R-factor convergence (target <0.05), ADDSYM for missed symmetry, and PLATON for twinning analysis.
- Example : In , weak N–H⋯N interactions required iterative refinement with hydrogen-bond distance restraints .
Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with target PDB structures (e.g., SARS-CoV-2 main protease, PDB: 6LU7).
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
- Cellular assays : Fluorescence-based assays (e.g., FRET) to monitor inhibition of viral proteases or kinases.
- SAR analysis : Synthesize analogs (e.g., replacing 4-chlorophenyl with fluorophenyl) to identify critical substituents .
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled?
- Methodological Answer :
- Computational validation : Compare experimental H/C NMR shifts with DFT calculations (Gaussian 16, B3LYP/6-31G*).
- Solvent effects : Account for DMSO-d6 or CDCl3-induced shifts using the IEF-PCM solvation model.
- Dynamic effects : Perform variable-temperature NMR to detect conformational exchange broadening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
